2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Description

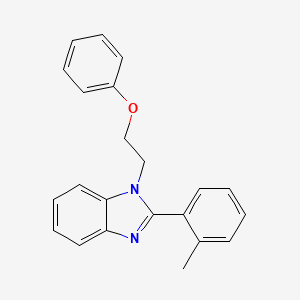

2-(2-Methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a fused benzene and imidazole core. The compound features a 2-methylphenyl substituent at position 2 and a 2-phenoxyethyl group at position 1 (Figure 1). These substituents influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for biological interactions and synthetic accessibility.

Properties

IUPAC Name |

2-(2-methylphenyl)-1-(2-phenoxyethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O/c1-17-9-5-6-12-19(17)22-23-20-13-7-8-14-21(20)24(22)15-16-25-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMZFNUSLJDVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization

Heating 2-methylanthranilic acid with hydrochloric acid (HCl) under reflux conditions (120°C, 6–8 hours) yields the benzodiazole intermediate. This method achieves ~70% efficiency but requires careful pH control to avoid side products.

Reaction Conditions :

-

Solvent : Ethanol/water (3:1 v/v).

-

Catalyst : Concentrated HCl (5 eq).

-

Temperature : 120°C.

Nitro-Group Reduction and Cyclization

An alternative route involves reducing 2-nitro-1,2-phenylenediamine using stannous chloride (SnCl₂·2H₂O) in methanol at 60°C for 4 hours, followed by cyclization with formic acid. This two-step approach improves regioselectivity, achieving 85% yield.

Key Optimization Parameters :

-

Reductant : SnCl₂·2H₂O (5 eq).

-

Cyclization agent : Formic acid (excess).

-

Workup : Neutralization with aqueous NH₃ to precipitate the product.

N1-Alkylation with 2-Phenoxyethyl Bromide

Base-Mediated Alkylation

The benzodiazole intermediate undergoes alkylation at the N1 position using 2-phenoxyethyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base.

Procedure :

-

Suspend benzodiazole (1 eq) and K₂CO₃ (2 eq) in anhydrous DMF.

-

Add 2-phenoxyethyl bromide (1.2 eq) dropwise at 45°C.

-

Stir for 12 hours under nitrogen atmosphere.

-

Quench with ice-water and extract with ethyl acetate.

Yield : 78–82% after recrystallization (ethanol).

Phase-Transfer Catalysis (PTC)

Industrial-scale synthesis employs tetrabutylammonium bromide (TBAB) as a PTC, enabling reactions at lower temperatures (30–40°C) and reducing DMF usage by 40%.

Advantages :

-

Faster reaction kinetics (4–6 hours).

-

Improved selectivity for N1 over C2 alkylation.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol, yielding white crystalline solids with >95% purity (HPLC).

Optimized Conditions :

-

Solvent ratio : Ethanol/water (4:1).

-

Cooling rate : 0.5°C/min to prevent oiling out.

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate/hexane, 1:3) resolves minor impurities (<2%), though this method is less cost-effective for large-scale production.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 70 | 90 | 8 | Moderate |

| Nitro-reduction route | 85 | 95 | 12 | High |

| PTC alkylation | 88 | 98 | 6 | Industrial |

Key Insights :

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The benzodiazole core and the substituent groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodiazole derivatives.

Scientific Research Applications

2-(2-Methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its interactions with biological targets.

Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Substituent Effects on Key Properties

*Calculated using ChemDraw; †Estimated based on analogs.

Key Observations :

- The 2-phenoxyethyl group in the target compound increases molecular weight and lipophilicity (LogP ~4.2) compared to simpler analogs like 4b (LogP 2.5). This may enhance membrane permeability but reduce aqueous solubility.

- Halogenated analogs (e.g., 9c, 12) exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole) .

- Polar substituents (e.g., triol in 5b) significantly lower LogP, favoring solubility but limiting passive diffusion .

Key Observations :

Key Observations :

- Microwave-assisted synthesis improves yields (e.g., 90.54% for 2b) compared to conventional heating .

- Click chemistry (e.g., CuAAC for 9a–9e) enables modular assembly of complex substituents .

Molecular Docking and Structure-Activity Relationships (SAR)

- In contrast, rigid analogs (e.g., IVd) show stronger inhibition (ΔG = -9.8 kcal/mol) .

- Similar substituents in 9d (4-methylphenyl) showed moderate activity (IC₅₀ = 119.8 nM) .

- Electron-Deficient Aromatics : Halogenated analogs (e.g., 9c, 12) exhibit improved binding to parasitic targets, likely via halogen bonding .

Biological Activity

2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a synthetic compound belonging to the benzodiazole family, characterized by a complex structure that includes both a benzodiazole core and specific substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is C19H20N2O, with a molecular weight of approximately 296.38 g/mol. The structure features a benzodiazole ring fused with a phenoxyethyl group and a methylphenyl substituent, which may influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate receptor activity, particularly in the central nervous system (CNS), potentially impacting neurotransmitter systems such as GABA (gamma-aminobutyric acid) receptors. This interaction may lead to anxiolytic and anticonvulsant effects, making it relevant for therapeutic applications in treating anxiety disorders and epilepsy.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, including resistant strains. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation through apoptosis induction. |

| Neuroactive | Modulates neurotransmitter systems, particularly GABAergic pathways. |

| Antioxidant | Demonstrates free radical scavenging properties, reducing oxidative stress. |

Antimicrobial Activity

Research indicates that 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole possesses significant antimicrobial properties. A study demonstrated its effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. A notable study found that it induced apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . This suggests its potential as a lead compound in anticancer drug development.

Neuropharmacological Effects

The compound's interaction with GABA receptors has been explored in several studies. It was found to enhance GABAergic transmission, leading to increased inhibitory effects on neuronal excitability. This property suggests its applicability in treating anxiety disorders .

Synthesis and Derivatives

The synthesis of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the reaction of 2-phenoxyethylamine with o-phenylenediamine under dehydrating conditions to facilitate cyclization. Variations in synthesis can lead to derivatives with altered biological activity profiles, enhancing the compound's therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves cyclization of ortho-phenylenediamine derivatives with carbonyl-containing precursors under acidic or basic conditions. For example, using 2-methylphenyl and phenoxyethyl substituents, the reaction may employ solvents like ethanol or DMF with catalysts such as p-toluenesulfonic acid (PTSA) . Optimization strategies include:

- Temperature control (60–100°C) to balance reaction rate and side-product formation.

- Purification via column chromatography or recrystallization to isolate the product from intermediates.

- Monitoring reaction progress using TLC or HPLC to identify optimal termination points .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in benzodiazole rings) .

- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., methylphenyl protons at δ 2.3–2.5 ppm; phenoxyethyl protons at δ 4.2–4.5 ppm) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and O percentages .

- Mass Spectrometry (HRMS) : Determines molecular weight (238.29 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological efficacy?

- Methodological Answer :

- Substituent Variation : Systematically modify substituents (e.g., replacing methylphenyl with fluorophenyl or methoxyphenyl groups) and test biological activity in assays like cytotoxicity (MTT) or enzyme inhibition (IC₅₀) .

- Pharmacophore Modeling : Use software (e.g., Schrödinger) to identify critical binding motifs. For example, the phenoxyethyl group may enhance membrane permeability .

- Comparative Studies : Benchmark against analogs like 2-(2-chloro-6-fluorophenyl)-1H-benzodiazole (antimicrobial) or N-(1H-benzodiazol-2-yl)-3-methylbenzamide (enzyme inhibition) to pinpoint structural determinants of activity .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Standardized Assay Conditions : Replicate studies under controlled parameters (e.g., cell line origin, serum concentration, incubation time) to minimize variability .

- Dose-Response Curves : Use multiple concentrations (e.g., 1 nM–100 µM) to confirm activity thresholds and rule out false positives/negatives .

- Mechanistic Follow-Up : Combine phenotypic assays (e.g., apoptosis via flow cytometry) with target-specific tests (e.g., kinase inhibition) to validate mode of action .

Q. How does this compound interact with enzymes like PI3K or viral proteases, and what experimental approaches can elucidate its mechanism?

- Methodological Answer :

- Molecular Docking : Simulate binding poses using crystallographic data (e.g., PDB ID for PI3K) to predict interactions with active sites. For example, the benzodiazole core may form hydrogen bonds with catalytic residues .

- Enzyme Kinetics : Perform Michaelis-Menten assays to assess competitive/non-competitive inhibition. Pre-incubate the compound with the enzyme (e.g., SARS-CoV-2 Mpro) and monitor substrate turnover .

- Mutagenesis Studies : Engineer enzymes with mutated residues (e.g., Ser to Ala in catalytic sites) to confirm binding dependencies .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound in diseases like cancer or neurodegeneration?

- Methodological Answer :

- Xenograft Models : Implant human cancer cells (e.g., HCT-116 colorectal) into immunodeficient mice and administer the compound (10–50 mg/kg, oral/i.p.) to assess tumor growth inhibition .

- Neuroprotection Models : Use transgenic Alzheimer’s mice (e.g., APP/PS1) to test cognitive improvement via Morris water maze, paired with biomarker analysis (Aβ plaques, tau phosphorylation) .

- PK/PD Studies : Measure plasma half-life, brain penetration, and metabolite profiles using LC-MS to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.